molecular formula C16H17F3N8 B2419224 2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2097857-87-7

2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B2419224
CAS No.: 2097857-87-7
M. Wt: 378.363
InChI Key: ZPKBTZQBBXQUPI-UHFFFAOYSA-N
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Description

2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions. One common method includes the use of methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines under controlled microwave irradiation . This method is advantageous due to its short reaction time and convenient product isolation.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of green chemistry, such as the use of microwave-assisted synthesis and solvent-free conditions, are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs .

Biological Activity

The compound 2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer and inflammatory diseases. This article aims to consolidate current research findings regarding its biological activity, including structure-activity relationships (SAR), mechanisms of action, and therapeutic potential.

Research indicates that this compound acts primarily as an inhibitor of specific kinases involved in signaling pathways related to cell proliferation and survival. The pyrazolo[3,4-d]pyrimidine core is known for its ability to interact with ATP-binding sites in various kinases, leading to the inhibition of downstream signaling cascades associated with cancer cell growth and inflammation.

Inhibitory Effects on Kinases

Studies have shown that compounds structurally related to This compound exhibit significant inhibitory effects on several kinases:

CompoundTarget KinaseIC50 (µM)Reference
Compound API3Kδ0.018
Compound BSrc0.025
Compound CPKC0.045

The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity, highlighting the potency of these compounds.

Case Studies

  • Cancer Cell Lines : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Inflammatory Models : In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The effectiveness of This compound can be attributed to specific modifications in its structure:

  • Methyl Substitution : The presence of a methyl group at the 2-position enhances binding affinity to kinase targets.
  • Trifluoromethyl Group : This group increases lipophilicity, improving cellular uptake and bioavailability.

Properties

IUPAC Name

1-methyl-4-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N8/c1-10-23-12(16(17,18)19)7-13(24-10)26-3-5-27(6-4-26)15-11-8-22-25(2)14(11)20-9-21-15/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKBTZQBBXQUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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